![molecular formula C15H12ClNO4 B8583561 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid
Descripción general
Descripción
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonylamino group and a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxycarbonylamino-3-chlorobenzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the chlorine atom.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Protection: The amino group is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.
Hydrolysis: The final step involves hydrolysis to obtain the desired 4-benzyloxycarbonylamino-3-chlorobenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyloxycarbonylamino-3-chlorobenzaldehyde.
Reduction: Formation of 4-benzyloxycarbonylamino-3-chlorotoluene.
Substitution: Formation of 4-benzyloxycarbonylamino-3-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-benzyloxycarbonylamino-3-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target protein.
Comparación Con Compuestos Similares
- 4-Amino-3-chlorobenzoic acid
- 4-Benzyloxycarbonylamino-2-chlorobenzoic acid
- 4-Benzyloxycarbonylamino-3-fluorobenzoic acid
Comparison:
- 4-Amino-3-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in organic synthesis.
- 4-Benzyloxycarbonylamino-2-chlorobenzoic acid: The position of the chlorine atom affects the reactivity and interaction with molecular targets.
- 4-Benzyloxycarbonylamino-3-fluorobenzoic acid: The fluorine atom provides different electronic properties compared to chlorine, influencing the compound’s reactivity and stability.
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H12ClNO4 |
|---|---|
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
3-chloro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Clave InChI |
KNVHJZCCSJNVOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
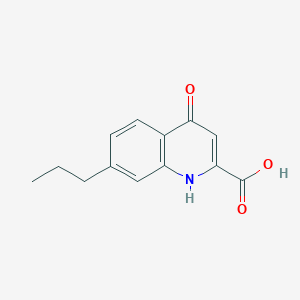
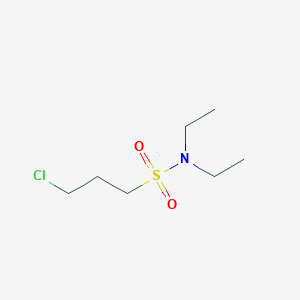
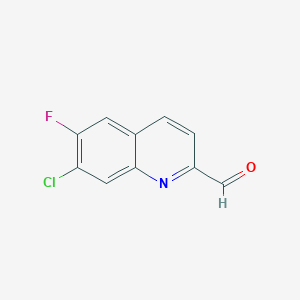
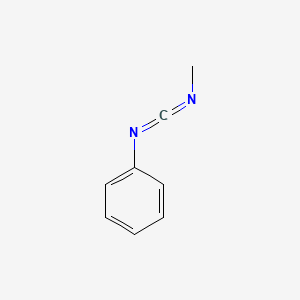
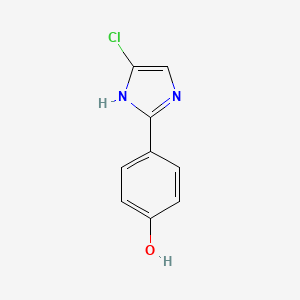
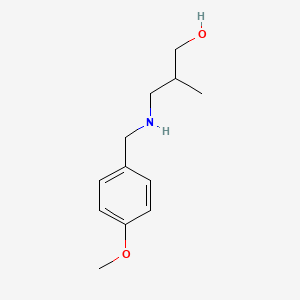
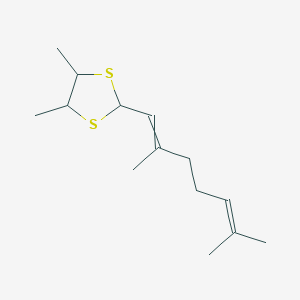

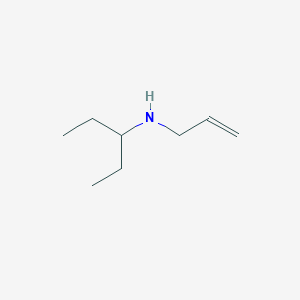
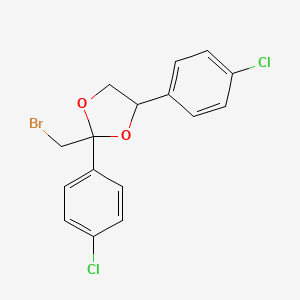
![4-[2-(Cyclopentylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8583538.png)
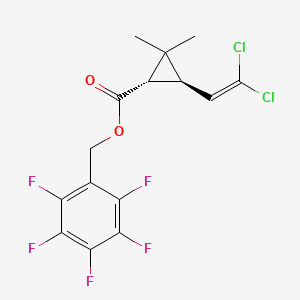

![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)
